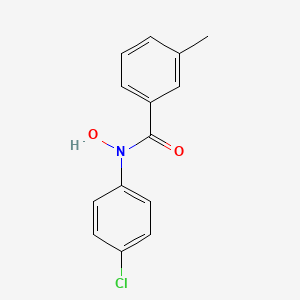
N-P-Chlorophenyl-M-methylbenzohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-P-Chlorophenyl-M-methylbenzohydroxamic acid is a chemical compound belonging to the class of hydroxamic acids These compounds are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-P-Chlorophenyl-M-methylbenzohydroxamic acid typically involves the reaction of this compound with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a controlled temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-P-Chlorophenyl-M-methylbenzohydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxamic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and various substituted hydroxamic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-P-Chlorophenyl-M-methylbenzohydroxamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteinases and ureases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of corrosion inhibitors and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism of action of N-P-Chlorophenyl-M-methylbenzohydroxamic acid involves its ability to chelate metal ions, thereby inhibiting the activity of metalloenzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic metal ion. This inhibition can lead to the suppression of enzyme activity, which is beneficial in various therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Benzohydroxamic Acid: Similar in structure but lacks the chlorophenyl and methyl groups.
Salicylhydroxamic Acid: Contains a hydroxyl group on the benzene ring, providing different chemical properties.
Acetohydroxamic Acid: A simpler hydroxamic acid with an acetyl group instead of a benzoyl group.
Uniqueness
N-P-Chlorophenyl-M-methylbenzohydroxamic acid is unique due to the presence of both chlorophenyl and methyl groups, which enhance its binding affinity to metal ions and its inhibitory activity against metalloenzymes. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
36016-24-7 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-10-3-2-4-11(9-10)14(17)16(18)13-7-5-12(15)6-8-13/h2-9,18H,1H3 |
InChI Key |
MIZWVUZAMHYVIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



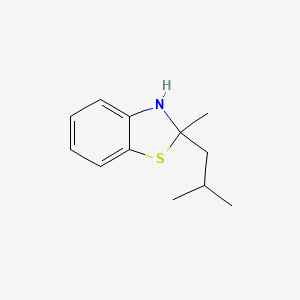
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
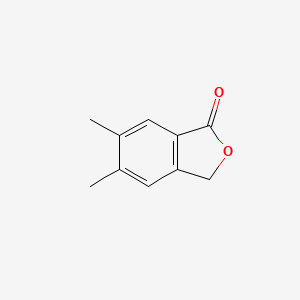
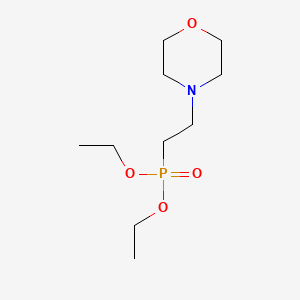
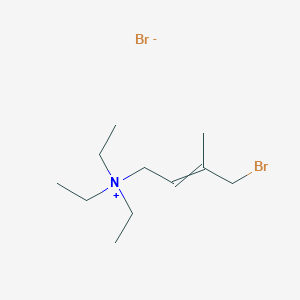

![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
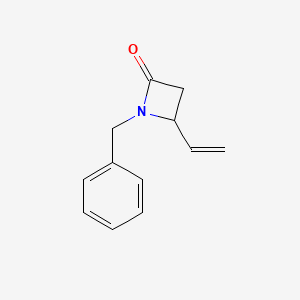
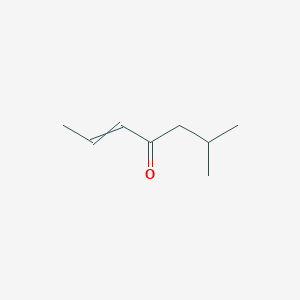
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
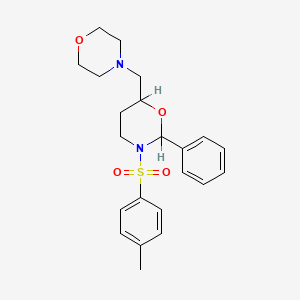
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
